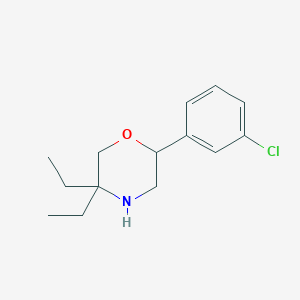![molecular formula C14H14OS B13306164 [3-(Benzyloxy)phenyl]methanethiol](/img/structure/B13306164.png)
[3-(Benzyloxy)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Benzyloxy)phenyl]methanethiol: is an organic compound with the molecular formula C14H14OS and a molecular weight of 230.33 g/mol . It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methanethiol group. This compound is primarily used for research purposes and has various applications in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)phenyl]methanethiol typically involves the reaction of 3-(benzyloxy)benzyl chloride with thiourea followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the thiol group, which can be reactive and odorous .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Benzyloxy)phenyl]methanethiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include and .
Reduction: The compound can be reduced to form the corresponding using reducing agents such as .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted phenylmethanethiols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine:
- Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry:
Mecanismo De Acción
The mechanism of action of [3-(Benzyloxy)phenyl]methanethiol is primarily related to its functional groups. The thiol group can participate in redox reactions, acting as a reducing agent. The benzyloxy group can influence the compound’s reactivity and interaction with other molecules. The compound’s effects are mediated through its interaction with various molecular targets, including enzymes and receptors involved in redox processes .
Comparación Con Compuestos Similares
[3,5-Bis(benzyloxy)phenyl]methanethiol: Similar structure but with an additional benzyloxy group, leading to different reactivity and applications.
[3-(Benzyloxy)phenyl]methanol: Lacks the thiol group, resulting in different chemical properties and uses.
Uniqueness:
- The presence of both the benzyloxy and thiol groups in [3-(Benzyloxy)phenyl]methanethiol makes it unique in its reactivity and potential applications. The thiol group provides redox activity, while the benzyloxy group offers additional sites for chemical modification .
Propiedades
Fórmula molecular |
C14H14OS |
|---|---|
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
(3-phenylmethoxyphenyl)methanethiol |
InChI |
InChI=1S/C14H14OS/c16-11-13-7-4-8-14(9-13)15-10-12-5-2-1-3-6-12/h1-9,16H,10-11H2 |
Clave InChI |
OTYGPIHZLQIORP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


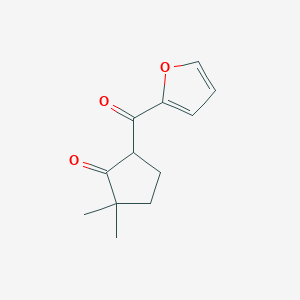
![4-Chloro-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306087.png)
![3-{[(2-Iodocyclopentyl)oxy]methyl}oxolane](/img/structure/B13306092.png)
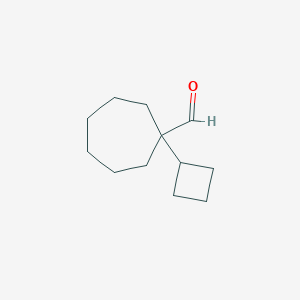
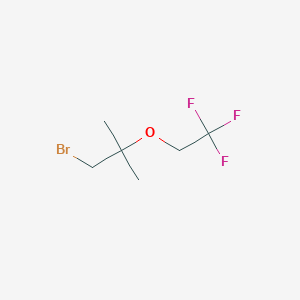

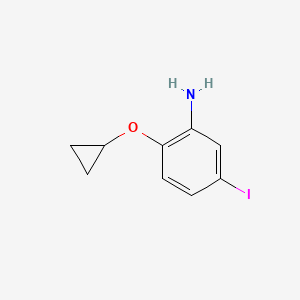
![N-[2-(Piperidin-1-yl)ethyl]cyclohexanamine](/img/structure/B13306113.png)
![Methyl 3-amino-2-[(3-methylphenyl)methyl]propanoate](/img/structure/B13306126.png)

![4-Isobutyl-5-[3-(morpholine-4-sulfonyl)-phenyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B13306128.png)

